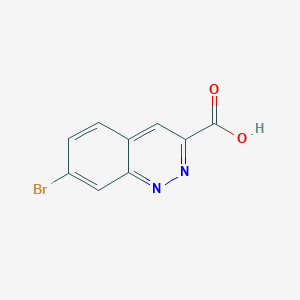![molecular formula C13H17NO4S B13496623 N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine CAS No. 88168-62-1](/img/structure/B13496623.png)
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine is a compound that belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is notable for its applications in peptide synthesis and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine typically involves the protection of the amino group of 3-sulfanyl-D-valine with a benzyloxycarbonyl (Cbz) group. This can be achieved using reagents such as benzyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected 3-sulfanyl-D-valine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other functional groups. The sulfanyl group can form disulfide bonds, which are crucial in protein folding and stability. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-N-[(1S)-3-fluoro-1-(4-methylphenyl)propyl]
Uniqueness
N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its sulfanyl group allows for unique redox reactions, and the benzyloxycarbonyl group provides selective protection during synthesis. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
88168-62-1 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,19)10(11(15)16)14-12(17)18-8-9-6-4-3-5-7-9/h3-7,10,19H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI Key |
HCJFVQQLIWBSLC-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


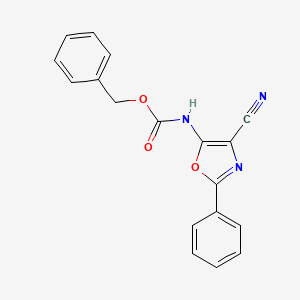
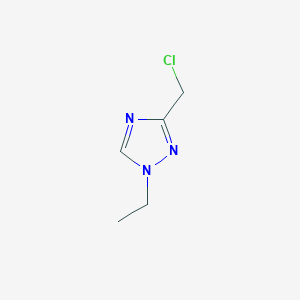
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
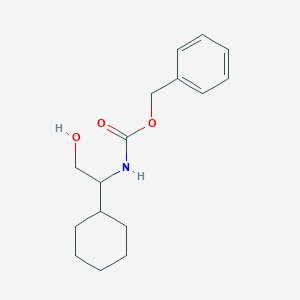
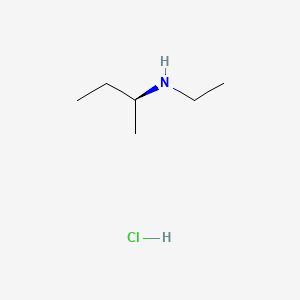
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
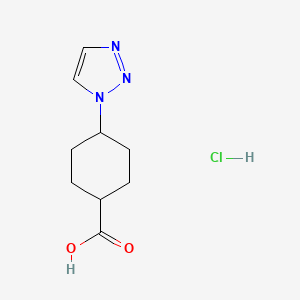
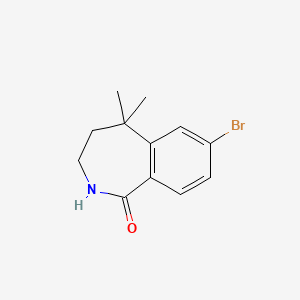
![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13496629.png)

